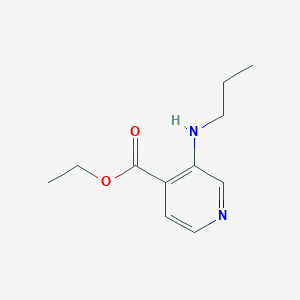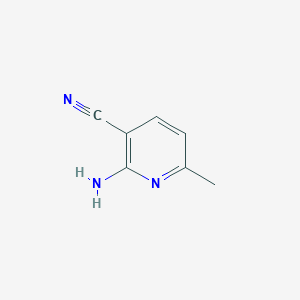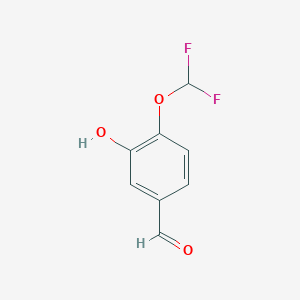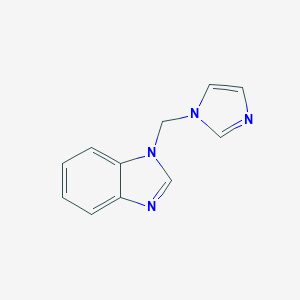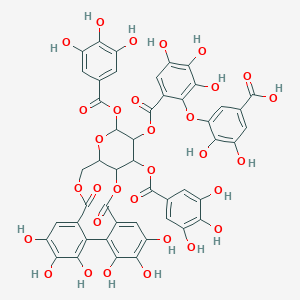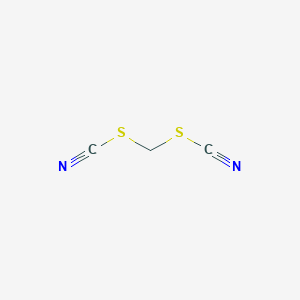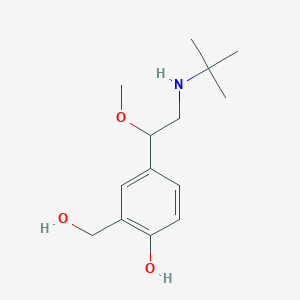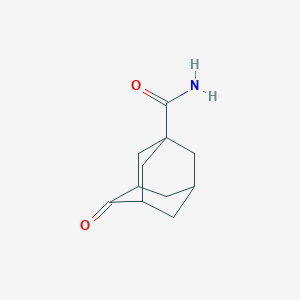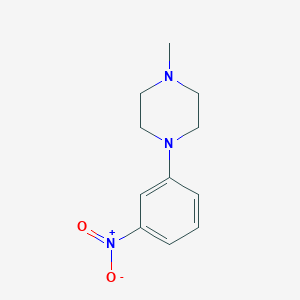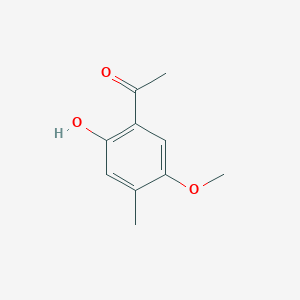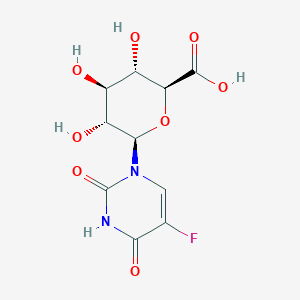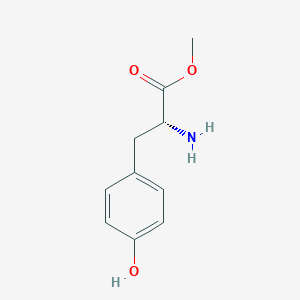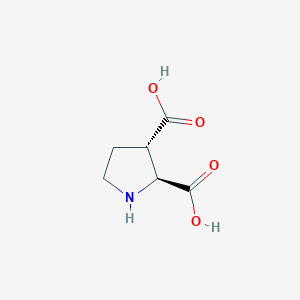
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as pyrrolidine-2,3-dicarboxylic acid (PDC), is a non-proteinogenic amino acid that is commonly found in the brain and central nervous system. It is an important building block for the synthesis of various neurotransmitters, including glutamate and GABA. PDC has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mechanism Of Action
The exact mechanism of action of PDC is not fully understood, but it is believed to act on various receptors and enzymes in the brain. PDC has been shown to modulate the activity of NMDA receptors, which are important for learning and memory. It has also been shown to inhibit the activity of glutamate decarboxylase, which is responsible for the synthesis of GABA. This may lead to an increase in glutamate and a decrease in GABA, which could contribute to its anticonvulsant and neuroprotective effects.
Biochemical And Physiological Effects
PDC has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of glutamate and decrease the levels of GABA, which could contribute to its anticonvulsant and neuroprotective effects. PDC has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using PDC in lab experiments is its ability to modulate glutamate and GABA neurotransmission, which are important for maintaining proper brain function. PDC has also been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using PDC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on PDC. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to explore its potential role in regulating glutamate and GABA neurotransmission, which could have implications for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of PDC and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
PDC can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-glutamic acid with sodium nitrite and sodium nitrate in the presence of hydrochloric acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as glutamate decarboxylase and glutamine synthetase to convert glutamate into PDC.
Scientific Research Applications
PDC has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and neurotrophic effects, making it a promising candidate for the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease. PDC has also been studied for its potential role in regulating glutamate and GABA neurotransmission, which are important for maintaining proper brain function.
properties
CAS RN |
147332-07-8 |
|---|---|
Product Name |
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
GLQKHRAKKLRGNR-IMJSIDKUSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(C1C(=O)O)C(=O)O |
synonyms |
2,3-Pyrrolidinedicarboxylicacid,(2S,3S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



